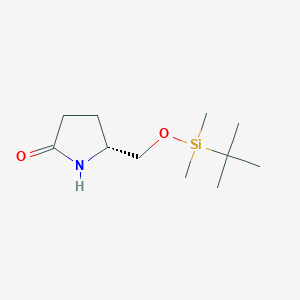

(R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one

Descripción general

Descripción

“3-((tert-Butyldimethylsilyl)oxy)pyrrolidin-2-one” is a chemical compound with the molecular formula C10H21NO2Si and a molecular weight of 215.36 . It is used for research purposes .

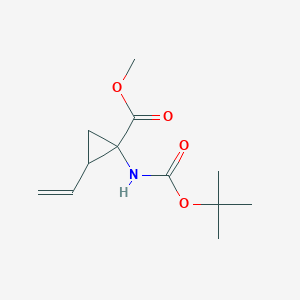

Molecular Structure Analysis

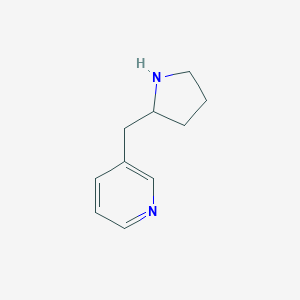

The SMILES representation of this compound is O=C1NCCC1OSi(C©©C)C . This indicates that the compound contains a pyrrolidin-2-one ring with a tert-butyldimethylsilyl group attached to one of the oxygen atoms.Aplicaciones Científicas De Investigación

Enantiodivergent Synthesis of Geissman–Waiss Lactone : The compound played a critical role in the synthesis of both enantiomers of the Geissman–Waiss lactone, a precursor for necine bases. This process involved a series of intermediate steps, notably the intramolecular Michael reaction and the incorporation of a pyrrolidine framework through specific reduction and SN2 reactions (Barco et al., 2007).

Kinetic Resolution of Glycerol Analogues : The compound demonstrated efficiency in the lipase TL®-mediated kinetic resolution of glycerol analogues. This process efficiently produced both enantiomeric forms of glycerol units, highlighting the compound's role in enantioselective synthesis (Aoyagi et al., 2021).

Construction of Glycinamides : The compound was involved in the synthesis of (pyrrolidine-2-ylidene)glycinate and glycinamides through an intramolecular 1,3-dipolar cyclic reaction. This process underscored the utility of this compound in the construction of complex molecular structures (Konda-Yamada et al., 2005).

Synthesis of Functionalized Pyrrolidines : The compound was pivotal in the synthesis of functionalized pyrrolidines and 5-epi-Hyacinthacine A4 from D-glucose. This process highlighted its role in the ring opening of sugar epoxides and the stereoselective synthesis of complex structures (Zhou et al., 2007).

Prolyl Oligopeptidase Inhibitors : The compound was utilized in the synthesis of N-acyl-5-alkyl-L-prolyl-pyrrolidines, serving as prolyl oligopeptidase inhibitors. The modification of the L-prolyl group to different 5-alkyl-L-prolyl groups led to the creation of more rigid inhibitors (Wallén et al., 2003).

Pyrrolidine Azasugars Synthesis : It served as a key intermediate in the asymmetric synthesis of pyrrolidine azasugars. The compound underwent various transformations, showcasing its adaptability in complex synthetic routes (Huang, 2011).

Synthesis of Pyrrolidines : It was instrumental in the stereoselective synthesis of pyrrolidines via a [3 + 2] cycloaddition, showcasing its role in constructing complex molecular structures with high diastereoselectivity and enantioselectivity (Cai et al., 2011).

Direcciones Futuras

Propiedades

IUPAC Name |

(5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO2Si/c1-11(2,3)15(4,5)14-8-9-6-7-10(13)12-9/h9H,6-8H2,1-5H3,(H,12,13)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUPOYZPOLQAMAK-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1CCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC[C@H]1CCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B176022.png)